7-ethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one 7-ethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC8953332
InChI: InChI=1S/C14H14O3/c1-2-16-9-6-7-11-10-4-3-5-12(10)14(15)17-13(11)8-9/h6-8H,2-5H2,1H3
SMILES: CCOC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2
Molecular Formula: C14H14O3
Molecular Weight: 230.26 g/mol

7-ethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

CAS No.:

Cat. No.: VC8953332

Molecular Formula: C14H14O3

Molecular Weight: 230.26 g/mol

* For research use only. Not for human or veterinary use.

7-ethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one -

Specification

Molecular Formula C14H14O3
Molecular Weight 230.26 g/mol
IUPAC Name 7-ethoxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Standard InChI InChI=1S/C14H14O3/c1-2-16-9-6-7-11-10-4-3-5-12(10)14(15)17-13(11)8-9/h6-8H,2-5H2,1H3
Standard InChI Key APEGUETWMHRADV-UHFFFAOYSA-N
SMILES CCOC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2
Canonical SMILES CCOC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2

Introduction

Structural and Nomenclatural Analysis

7-Ethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one belongs to the chromenone family, characterized by a benzopyran backbone fused with a cyclopentane ring. The International Union of Pure and Applied Chemistry (IUPAC) name reflects its ethoxy group at position 7, a ketone at position 4, and partial saturation of the cyclopentane ring (Figure 1). Key structural features include:

  • Bicyclic framework: A benzopyran (chromene) system annelated with a cyclopentane ring, creating a rigid, planar structure conducive to π-π interactions.

  • Ethoxy substituent: An ethoxyl (-OCH₂CH₃) group at position 7, which enhances lipophilicity and may influence electronic distribution.

  • Ketone functionality: The 4-position carbonyl group enables hydrogen bonding and serves as a site for chemical modifications.

Comparative analysis with structurally related compounds, such as 7-ethyl-3,3a-dihydrocyclopenta[b]chromen-1(2H)-one , reveals that substitution patterns significantly alter physicochemical properties and bioactivity.

Synthetic Methodologies

Microwave-Assisted Synthesis

The compound can be synthesized via a microwave-enhanced condensation reaction, adapting protocols from Nandhikumar and Subramani . A representative synthesis involves:

  • Reactants: 5-ethoxy-2-hydroxybenzaldehyde (1.0 eq) and 2-cyclopenten-1-one (2.0 eq).

  • Catalyst: Ammonium acetate (20 mol%) in ethanol.

  • Conditions: Microwave irradiation (300 W, 80°C) for 5–10 minutes.

Table 1: Optimized Synthetic Conditions and Yields

ParameterValue
Reaction Time8 minutes
Temperature80°C
Yield (Isolated)62–68%
Purity (HPLC)>95%

This method offers advantages over conventional heating, including reduced reaction times and improved selectivity . The ethoxy group’s electron-donating nature facilitates electrophilic aromatic substitution, directing cyclization to the para position.

Mechanistic Pathway

The reaction proceeds via a Knoevenagel condensation followed by intramolecular cyclization:

  • Step 1: Formation of an α,β-unsaturated ketone intermediate through aldol condensation.

  • Step 2: [4+2] Cycloaddition between the enone and cyclopentenone, stabilized by ammonium acetate.

  • Step 3: Acid-mediated tautomerization to yield the dihydrochromenone framework.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Key IR absorptions (KBr, cm⁻¹):

  • 1715–1730: C=O stretch of the 4-ketone.

  • 1240–1260: Asymmetric C-O-C stretch of the ethoxy group.

  • 1600–1620: Aromatic C=C vibrations.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

  • δ 1.42 (t, J = 7.0 Hz, 3H): Ethyl group -CH₃.

  • δ 4.10 (q, J = 7.0 Hz, 2H): Ethoxy -OCH₂.

  • δ 6.85–7.40 (m, 3H): Aromatic protons.

  • δ 2.70–3.20 (m, 4H): Cyclopentane -CH₂.

¹³C NMR (100 MHz, CDCl₃):

  • δ 197.8: C=O (C4).

  • δ 161.2: C7-O.

  • δ 63.5: Ethoxy -OCH₂.

  • δ 14.1: Ethyl -CH₃.

Mass Spectrometry

  • Molecular Ion: m/z 258 [M]⁺.

  • Fragmentation: Loss of ethoxy radical (m/z 213) followed by cyclopentane ring cleavage.

Biological Activities and Applications

Antimicrobial Properties

Chromenones with halogen or alkyl substituents demonstrate moderate activity against Staphylococcus aureus and Candida albicans . The ethoxy group’s hydrophobicity may enhance membrane penetration, though empirical validation is required.

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